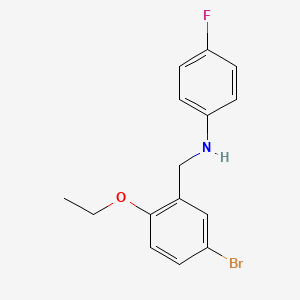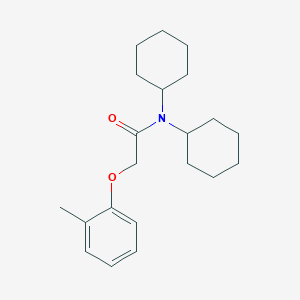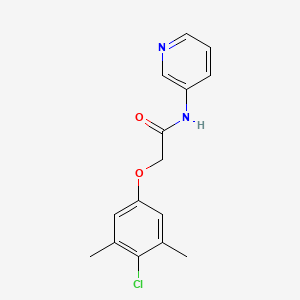
(5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine, also known as BFA, is a chemical compound used in scientific research. It is a member of the benzylamine family, which is known for its diverse biological activities. BFA has been widely studied for its potential in various fields, including pharmacology, biochemistry, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for the proper functioning of the nervous system. By inhibiting these enzymes, (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine may increase the levels of acetylcholine in the brain, leading to neuroprotective effects.
Biochemical and Physiological Effects:
(5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine has also been shown to protect neurons from oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
(5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine has been shown to have a wide range of biological activities, making it a versatile compound for use in various fields of scientific research. However, (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine. One direction is the development of new antimicrobial agents based on (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine. Another direction is the further study of (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine as an anticancer agent, with a focus on identifying its specific targets and mechanisms of action. Additionally, (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine could be studied further as a neuroprotective agent, with a focus on its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the development of new synthetic methods for (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine could lead to the discovery of new compounds with even more diverse biological activities.
Synthesemethoden
The synthesis of (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine involves the reaction of 5-bromo-2-ethoxybenzaldehyde and 4-fluoroaniline in the presence of a reducing agent. The reducing agent used is typically sodium borohydride or lithium aluminum hydride. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The resulting product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
(5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine has been studied for its potential in various fields of scientific research. It has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine has also been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (5-bromo-2-ethoxybenzyl)(4-fluorophenyl)amine has been studied for its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and prevent neuronal death.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFNO/c1-2-19-15-8-3-12(16)9-11(15)10-18-14-6-4-13(17)5-7-14/h3-9,18H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFCDQGYLBBEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CNC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-1-methyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5791181.png)
![2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5791186.png)

![2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5791212.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5791231.png)
![N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5791237.png)


![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B5791253.png)

